molecular formula C16H10N2O3 B11726883 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11726883
M. Wt: 278.26 g/mol
InChI Key: QEXDYRFTUMHTEQ-UHFFFAOYSA-N
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Description

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes a benzoyl group, a nitrophenyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target molecules. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-3-(3-nitrophenyl)prop-2-enenitrile
  • 2-Benzoyl-3-(3-fluorophenyl)prop-2-enenitrile
  • 2-Benzoyl-3-(dimethylamino)prop-2-enenitrile

Uniqueness

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. The position of the nitro group influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H

InChI Key

QEXDYRFTUMHTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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